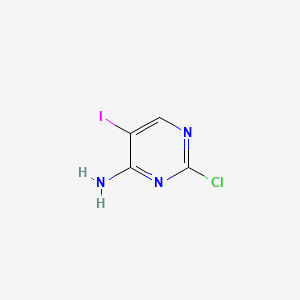

4-Amino-2-chloro-5-iodopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOUFDZSBRIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661758 | |

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597551-56-9 | |

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrimidine Nucleus As a Privileged Scaffold in Medicinal and Synthetic Chemistry

The pyrimidine (B1678525) ring system is a quintessential example of a "privileged scaffold" in medicinal chemistry. hebmu.edu.cnnih.govresearchgate.net This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of novel therapeutic agents. researchgate.netmdpi.com The prevalence of the pyrimidine nucleus in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental role in biological systems. gsconlinepress.comrroij.com

This inherent biological relevance has inspired medicinal chemists to utilize the pyrimidine scaffold as a template for designing a wide array of drugs with diverse pharmacological activities. mdpi.combohrium.com Its structural versatility allows for the introduction of various substituents, leading to compounds with fine-tuned electronic and steric properties that can be optimized for specific biological interactions. Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others. gsconlinepress.commdpi.com

Strategic Importance of Halogenation in Modulating Pyrimidine Reactivity and Bioactivity

The introduction of halogen atoms onto the pyrimidine (B1678525) ring is a powerful strategy for modulating its chemical reactivity and biological activity. digitellinc.comrsc.org Halogens, through their inductive and mesomeric effects, can significantly alter the electron distribution within the aromatic ring, thereby influencing its susceptibility to nucleophilic and electrophilic attack. wikipedia.org For instance, electrophilic substitution on the pyrimidine ring is generally difficult but is more feasible at the electron-rich 5-position. wikipedia.org

In the context of medicinal chemistry, halogenation can lead to several beneficial outcomes. The introduction of a halogen can enhance the binding affinity of a molecule to its target protein through the formation of halogen bonds, a type of non-covalent interaction. nih.govacs.org Furthermore, halogenation can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. cambridgemedchemconsulting.com The specific choice of halogen is also critical; for example, iodine can serve as a bioisostere for other groups and can be a key reactive handle for further synthetic transformations, such as in Sonogashira cross-coupling reactions. nih.govacs.org The direct halogenation of pyrimidines and their nucleosides is a well-established method for creating these valuable derivatives. thieme-connect.com

Contextualizing 4 Amino 2 Chloro 5 Iodopyrimidine Within Contemporary Pyrimidine Research

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful technique for devising a synthetic plan, which involves mentally breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For this compound, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds.

The key disconnection strategies for this molecule are:

C-N Bond Disconnection: The bond between the pyrimidine ring at the C-4 position and the amino group is a logical point for disconnection. This suggests an amination reaction as the final step in the synthesis, likely through nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 4-chloropyrimidine (B154816) derivative. e-bookshelf.de

C-I Bond Disconnection: The C-5 iodo group can be disconnected, pointing to an iodination reaction of a 4-amino-2-chloropyrimidine (B189420) precursor. This step often involves electrophilic halogenating agents.

C-Cl Bond Disconnection: The C-2 chloro group can be disconnected, suggesting a chlorination reaction of a pyrimidine-2-one or a related derivative.

A plausible retrosynthetic pathway would start by disconnecting the C-4 amino group, leading to 2,4-dichloro-5-iodopyrimidine. Subsequently, disconnecting the iodo group would lead to 2,4-dichloropyrimidine. Finally, the chloro groups could be traced back to a dihydroxypyrimidine, such as uracil (B121893), which is a common starting material. This step-wise analysis allows for the strategic planning of the forward synthesis by identifying robust and high-yielding reactions for each transformation.

Comprehensive Analysis of Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a multi-step sequence, carefully orchestrating the introduction of the iodo, chloro, and amino functionalities onto the pyrimidine scaffold.

Multi-Step Synthesis from Precursor Pyrimidine Derivatives

The construction of the target molecule generally proceeds by modifying a pre-existing pyrimidine ring. This approach allows for regioselective control over the placement of the various substituents.

The introduction of an iodine atom at the C-5 position of the pyrimidine ring is a crucial step. This is typically achieved through electrophilic iodination. One common method involves the reaction of a pyrimidine precursor with iodine in the presence of a suitable base or oxidizing agent. For instance, 2-benzylthiopyrimidine can undergo iodination in the presence of a base to yield 5-iodo-2-benzylthiopyrimidine. nih.govijpsonline.comnih.gov Another effective reagent for this transformation is N-iodosuccinimide (NIS), often used in acidic conditions. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Table 1: Reagents for 5-Iodination of Pyrimidine Scaffolds

| Reagent | Conditions | Reference |

| Iodine / Base | Basic conditions | nih.govijpsonline.comnih.gov |

| N-Iodosuccinimide (NIS) | Acidic conditions |

The introduction of a chlorine atom, particularly at the C-2 and C-4 positions, is a common transformation in pyrimidine chemistry. This is often accomplished by treating a corresponding hydroxypyrimidine (or its tautomeric pyrimidone form) with a strong chlorinating agent. nih.govijpsonline.comnih.gov Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. nih.govijpsonline.comnih.gov For example, 5-iodo-2-benzylthiouracil can be converted to 4-chloro-5-iodo-2-benzylthiopyrimidine by refluxing with an excess of POCl₃. nih.govijpsonline.com This reaction proceeds via the conversion of the hydroxyl/oxo groups into better leaving groups, which are subsequently displaced by chloride ions. In some cases, the chlorination of a pyrimidine-2-amine can be achieved using reagents like copper(II) chloride (CuCl₂) and a nitrite (B80452) source. chemicalbook.com

Table 2: Common Chlorinating Agents for Pyrimidine Rings

| Reagent | Precursor Functional Group | Reference |

| Phosphorus oxychloride (POCl₃) | Hydroxyl/Oxo | nih.govijpsonline.comnih.gov |

| Copper(II) chloride (CuCl₂) / Tributyl nitrite | Amino | chemicalbook.com |

The final step in many synthetic routes to this compound involves the selective introduction of the amino group at the C-4 position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloropyrimidine intermediate. nih.govijpsonline.comnih.gov The chlorine atom at the C-4 position is generally more reactive towards nucleophilic attack than the one at the C-2 position. This selectivity allows for the controlled displacement of the C-4 chlorine by an amino group. For instance, the reaction of 4-chloro-5-iodo-2-benzylthiopyrimidine with various primary amines in a solvent like methanol (B129727) with a catalytic amount of a base such as pyridine (B92270), often under reflux conditions, yields the corresponding 4-amino-5-iodo-2-benzylthiopyrimidines. nih.govijpsonline.com Similarly, microwave-assisted synthesis has been employed for the amination of 2-amino-4-chloropyrimidine (B19991) derivatives, using triethylamine (B128534) as a base in propanol. nih.gov

Table 3: Conditions for Selective C-4 Amination of Chloropyrimidines

| Amine Source | Base | Solvent | Conditions | Reference |

| Primary Amines | Pyridine | Methanol | Reflux | nih.govijpsonline.com |

| Substituted Amines | Triethylamine | Propanol | Microwave (120-140°C) | nih.gov |

Exploration of Base-Catalyzed Reaction Conditions for Halogenated Pyrimidine Synthesis

Bases play a critical role in several steps of halogenated pyrimidine synthesis. In the iodination of pyrimidine scaffolds, a base can be used to facilitate the reaction. nih.govijpsonline.comnih.gov For example, the synthesis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine can involve the use of sodium bicarbonate as a base to aid in the halogenation process in a solvent like dimethylformamide (DMF). In amination reactions, a base such as pyridine or triethylamine is often added to neutralize the hydrogen chloride that is formed as a byproduct, thereby driving the reaction to completion. nih.govijpsonline.comnih.gov The choice of base and its stoichiometry can significantly influence the reaction rate and the final product yield.

Comparison of Synthetic Yields and Efficiencies Across Different Methodologies

Research into the synthesis of this compound and its structural analogs reveals several viable pathways. These routes typically involve the sequential introduction of chloro, iodo, and amino functionalities onto a pyrimidine core or the construction of the pyrimidine ring from acyclic precursors followed by functionalization. The yields are highly dependent on the specific reagents, catalysts, and reaction conditions employed.

One extensively documented approach involves the synthesis of 4-amino-5-iodo-2-substituted-thiopyrimidines, which are close analogs. This multi-step sequence begins with a 2-substituted-thiopyrimidine, which undergoes iodination, followed by chlorination and finally nucleophilic substitution with an amine. For instance, the synthesis of 4-chloro-5-iodo-2-benzylthiopyrimidine, a key intermediate, is achieved by chlorinating 5-iodo-2-benzylthiouracil with excess phosphorus oxychloride (POCl₃), affording the product in an 80% yield. nih.govnih.gov The subsequent reaction of this intermediate with various amines to yield the final 4-amino-5-iodo-2-benzylthiopyrimidine analogs proceeds with yields ranging from 40% to 75%, depending on the amine used. nih.gov

Another strategy focuses on the direct functionalization of the pyrimidine ring. This can involve starting with a commercially available, simpler pyrimidine derivative. For example, the synthesis of 4-amino-5-iodopyrimidine can be realized by the direct iodination of 4-aminopyrimidine (B60600) using N-iodosuccinimide (NIS) in acetic acid. semanticscholar.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, offer a powerful method for constructing C-C bonds on the pyrimidine ring. The synthesis of stannyl (B1234572) pyrimidines, like 2-amino-5-(tributylstannyl)pyrimidine from 2-amino-5-iodopyrimidine, can be achieved in high yields (86%). semanticscholar.org Subsequent coupling of these organometallic intermediates with other molecules proceeds in yields often exceeding 50%. semanticscholar.org

Acid-catalyzed amination of chloropyrimidines represents another important methodology. Studies on related 4-chloropyrrolopyrimidines show that the reaction of the chloro-derivative with various anilines in the presence of a catalytic amount of hydrochloric acid can produce the desired amino-derivatives in high yields, with one example reporting an 88% yield for the reaction with N-methyl-4-fluoroaniline. preprints.org This highlights the efficiency of nucleophilic aromatic substitution under specific catalytic conditions.

The following table provides a comparative overview of the yields reported for various synthetic steps leading to this compound and its analogs.

| Starting Material | Product | Methodology / Key Reagents | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 5-Iodo-2-benzylthiouracil | 4-Chloro-5-iodo-2-benzylthiopyrimidine | Chlorination with POCl₃ | 80% | nih.gov |

| 4-Chloro-5-iodo-2-benzylthiopyrimidine | 4-Amino-5-iodo-2-benzylthiopyrimidines | Amination with various primary amines | 40-75% | nih.gov |

| 2-Amino-5-iodopyrimidine | 2-Amino-5-(tributylstannyl)pyrimidine | Stannylation with bis(tributyltin) | 86% | semanticscholar.org |

| Stannyl Pyrimidine & Sugar Moiety | Coupled Nucleoside Analogs | Stille Palladium Cross-Coupling | >50% | semanticscholar.org |

| 4-Aminopyrimidine | 4-Amino-5-iodopyrimidine | Iodination with N-Iodosuccinimide (NIS) / Acetic Acid | N/A | semanticscholar.org |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | N-(4-Fluorophenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Acid-catalyzed amination with N-methyl-4-fluoroaniline / HCl | 88% | preprints.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, a characteristic that is further influenced by its substituents. scispace.com This property makes it susceptible to nucleophilic aromatic substitution (SNAr), a key class of reactions for its functionalization. mdpi.com The presence of both a chloro and an iodo group on this compound introduces a level of complexity and opportunity for selective reactions.

Reactivity at the Chloro- and Iodo-Substituted Positions

In dihalogenated pyrimidines, the nature of the halogen atoms dictates their reactivity. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the iodine atom at the C-5 position is generally more reactive and serves as a better leaving group in nucleophilic substitution and, particularly, in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions.

This differential reactivity allows for regioselective functionalization. Chemists can selectively target the C-5 position for substitution while leaving the chloro group at the C-2 position intact for subsequent transformations. For instance, in related dihalogenated pyrimidines, such as 4-chloro-6-iodopyrimidine, the iodine atom is significantly more reactive towards palladium-catalyzed cross-coupling reactions. This principle of selective reactivity is a cornerstone of synthetic strategy, enabling the stepwise introduction of different functional groups onto the pyrimidine scaffold.

Table 1: Comparison of Halogen Reactivity in Cross-Coupling Reactions

| Property | 4-Amino-3-iodopyridine | 4-Amino-3-bromopyridine | 4-Amino-3-chloropyridine |

| Reactivity in C-N Coupling | 85% yield | 47% yield | 47% yield |

| Synthetic Utility | High reactivity | Moderate reactivity | Low reactivity |

| Data derived from analogous pyridine compounds illustrates the general trend in halogen reactivity (I > Br > Cl) for coupling reactions. |

Influence of the 4-Amino Group on Ring Reactivity

The 4-amino group plays a crucial role in modulating the reactivity of the pyrimidine ring. As a strong electron-donating group, it increases the electron density of the aromatic system, thereby activating the ring. This activation can influence the susceptibility of the ring to both electrophilic and nucleophilic attack. The amino group at position 4 provides a site for potential hydrogen bonding and can participate in nucleophilic reactions itself. vulcanchem.com

Strategic Derivatization through Functional Group Transformations

Beyond the substitution reactions at the halogenated positions, the amino group of this compound is a key handle for further molecular elaboration.

Reactions Involving the Amino Group

The exocyclic amino group at the C-4 position is nucleophilic and can readily undergo a variety of transformations, including condensation, acylation, and alkylation, which are fundamental for building more complex molecules.

The primary amino group can react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. This reaction is a common strategy for creating new carbon-nitrogen double bonds. For example, studies on analogous pyrimidine structures, such as 4-hydrazino-5-iodo-2-benzylthiopyrimidine, have shown that this compound readily undergoes condensation with various aromatic and heterocyclic aldehydes to yield the corresponding Schiff bases. researchgate.netijpsonline.comnih.gov This demonstrates the potential of the amino functionality on the pyrimidine ring to participate in such transformations, providing a pathway to a diverse range of derivatives.

Table 2: Examples of Schiff Base Formation from a Pyrimidine Analog

| Aldehyde Reactant | Resulting Product |

| Substituted aromatic aldehydes | 4-Aryl/heteroarylidenehydrazino-5-iodo-2-benzylthiopyrimidines |

| Heterocyclic aldehydes | 4-Aryl/heteroarylidenehydrazino-5-iodo-2-benzylthiopyrimidines |

| These reactions on a 4-hydrazino analog highlight the viability of condensation reactions at the C-4 position. researchgate.netijpsonline.comnih.gov |

The nucleophilic character of the amino group makes it a prime site for acylation and alkylation.

Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form amides. This transformation is not only a method for introducing new functional groups but can also serve as a strategy for protecting the amino group during subsequent reaction steps. For instance, the N-formylation of 4-amino-6-chloro-5-iodopyrimidine has been reported, demonstrating a successful acylation reaction on a closely related substrate.

Alkylation introduces alkyl groups onto the amino nitrogen. This can be achieved through various methods, including reactions with alkyl halides. Research on related 2-aminopyrimidine (B69317) derivatives shows that the amino group readily undergoes alkylation, which is a key step in modifying the compound's properties and building more complex molecular structures.

Table 3: Examples of Reactions on the Amino Group of Pyrimidine Analogs

| Reaction Type | Reactant | Product | Reference |

| N-Formylation (Acylation) | Formic acetic anhydride | N-(6-Chloro-5-iodopyrimidin-4-yl)formamide | |

| Amidation (Acylation) | Acyl chlorides/anhydrides | N-Acyl-2-aminopyrimidine derivatives | |

| N-Alkylation | Alkyl halides | N-Alkyl-2-aminopyrimidine derivatives |

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The presence of two different halogens at the C2 (chloro) and C5 (iodo) positions of the pyrimidine ring is central to the synthetic utility of this compound. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine (C-Cl) bond. This difference in reactivity is the foundation for selective, sequential cross-coupling reactions.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds. In the case of dihalogenated pyrimidines, the reaction's site-selectivity is a key consideration. Research on analogous dihalopyrimidines and other heteroaryl halides consistently shows that the C-I bond is preferentially activated over the C-Cl bond. digitellinc.comnih.gov For this compound, this allows for the selective introduction of an aryl or vinyl group at the C5 position while retaining the chloro substituent at C2 for subsequent modifications.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base like sodium or potassium carbonate. nih.govchemie-brunschwig.chyonedalabs.com The choice of ligand and reaction conditions can be tuned to optimize yield and selectivity, ensuring that the coupling occurs exclusively at the more reactive C5-iodo position. digitellinc.comnih.gov This stepwise functionalization is invaluable for building molecular complexity.

| Reaction | Electrophile | Nucleophile | Catalyst System | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound (or analogue) | Arylboronic acid | Pd(OAc)₂, SPhos or XPhos | K₂CO₃ | Toluene/H₂O | Selective C-C bond formation at the C5-iodo position. | nih.gov |

| Suzuki-Miyaura Coupling | 2,4-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | Demonstrates preferential reactivity at the C4 position in dichloropyrimidines, highlighting positional electronic effects. | academie-sciences.fr |

Sonogashira Coupling for Ethynylation

The Sonogashira coupling enables the introduction of alkyne moieties, a valuable functional group in drug discovery and materials science. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org

Consistent with the reactivity patterns observed in Suzuki-Miyaura couplings, the Sonogashira reaction on this compound or its close analogues proceeds with high chemoselectivity at the C5-iodo position. beilstein-journals.orgnih.gov Studies on 2-chloro-5-iodopyridine, a structurally similar compound, show that reaction with a terminal alkyne under standard Sonogashira conditions [e.g., PdCl₂(PPh₃)₂, CuI, and an amine base like triethylamine (TEA)] results in the exclusive formation of the 5-alkynylated product. nih.gov The C2-chloro group remains unreacted, providing a handle for further diversification. It is possible to achieve a second coupling at the chloro position by using an excess of the alkyne and more forcing conditions. nih.gov

| Reaction | Electrophile | Nucleophile | Catalyst System | Base/Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | 2-chloro-5-iodopyrimidine (B183918) (analogue) | TMS-acetylene | Pd(PPh₃)₂Cl₂, CuI | TEA, CH₃CN | Selective coupling at the C5-iodo position. | mdpi.com |

| Sonogashira Coupling | 2-chloro-5-iodopyridine (analogue) | Phenylacetylene (1 equiv.) | PdCl₂(PPh₃)₂ | [TBP][4EtOV] (ionic liquid) | Selective formation of 2-chloro-5-(phenylethynyl)pyridine (B1625372) with 72% yield. | beilstein-journals.orgnih.gov |

| Sonogashira Coupling | 2-chloro-5-iodopyridine (analogue) | Phenylacetylene (2.5 equiv.) | PdCl₂(PPh₃)₂ | [TBP][4EtOV] (ionic liquid) | Formation of the disubstituted product, 2,5-bis(phenylethynyl)pyridine. | beilstein-journals.orgnih.gov |

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling, which utilizes organozinc reagents, is another cornerstone of palladium-catalyzed C-C bond formation. wikipedia.org It offers a broad substrate scope and functional group tolerance. When applied to dihalogenated heterocycles, the Negishi reaction follows the same selectivity principles governed by the relative lability of the carbon-halogen bonds (C-I > C-Br > C-Cl). wikipedia.orgrsc.org

For this compound, Negishi coupling with an organozinc reagent is expected to occur selectively at the C5 position. acs.org Research on the Negishi coupling of halopyridines has shown that while iodopyridines are excellent substrates, the corresponding chloropyridines are often unreactive under the same conditions. rsc.org This differential reactivity allows for the precise installation of alkyl, aryl, or other organic fragments at the C5 position. Furthermore, related cross-coupling reactions with other organometallic reagents, such as triorganoindium compounds, also show high chemoselectivity for the more reactive halogen site on dihalopyrimidine systems. acs.orgnih.gov

| Reaction | Electrophile | Nucleophile | Catalyst | Key Finding | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | 5-iodopyrimidine nucleoside (analogue) | Alkylzinc reagent | Pd(PPh₃)₂Cl₂ | Successful coupling at the C5-iodo position of a pyrimidine ring. | acs.org |

| Negishi Coupling | Halopyridines (analogues) | Organozinc reagent | Pd(0) or Ni(0) | Iodo- and bromopyridines are reactive, while chloropyridines are generally ineffectual. | rsc.org |

| Indium-mediated Coupling | 5-bromo-2-chloropyrimidine (analogue) | Tri(3-indolyl)indium | Pd(dppf)Cl₂ | Chemoselective coupling at the C5-bromo position. | acs.orgnih.gov |

Annulation Reactions to Construct Fused Pyrimidine Systems

The functional groups on the this compound ring serve as handles not only for simple substitution but also for annulation reactions, which build new rings onto the pyrimidine core. These reactions are critical for synthesizing polycyclic heterocyclic systems like purines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines, many of which have significant biological activity. researchgate.net

A common strategy involves a two-step process: first, a cross-coupling reaction (e.g., Sonogashira or Suzuki) at the C5 position introduces a substituent with a suitably placed functional group. In a second step, an intramolecular cyclization is triggered to form the new ring. For instance, after a Sonogashira coupling, the newly introduced alkyne can participate in an intramolecular cyclization with the C4-amino group to form a pyrrolo[2,3-d]pyrimidine ring system. Another approach involves converting the C5-substituted pyrimidine into an intermediate that undergoes thermal or photochemical cyclization to yield the fused product. nih.gov

| Starting Material Type | Reaction Sequence | Fused System Formed | Key Principle | Reference |

|---|---|---|---|---|

| (Het)aryl-pyrimidine | 1. Azidation 2. Thermal Cyclization | Fused Deazapurines | Intramolecular cyclization of an azide (B81097) intermediate onto the adjacent aromatic ring. | nih.gov |

| o-aminopyrimidine ketones/aldehydes | Hetero-annulation reactions | Pyrido[2,3-d]pyrimidines, Thieno[2,3-d]pyrimidines, etc. | Cyclization involving the vicinal amino and carbonyl functional groups. | researchgate.net |

| 4-Amino-5-iodopyrimidine | 1. Sonogashira coupling 2. Intramolecular cyclization | Pyrrolo[2,3-d]pyrimidines | Cyclization of the C4-amino group onto the alkyne installed at C5. |

Chemoselectivity in Multi-Substituted Pyrimidine Derivatives

Chemoselectivity is the paramount challenge and opportunity when working with polyfunctionalized molecules like this compound. The ability to selectively address one reactive site while leaving others untouched is crucial for efficient and elegant synthesis. The primary factor governing the chemoselectivity of the halogenated sites is the difference in the carbon-halogen bond dissociation energies, which dictates the ease of oxidative addition in palladium-catalyzed cycles. The established reactivity order is C–I > C–Br > C–Cl > C–F. rsc.orgacs.org

This inherent reactivity difference allows for a predictable and stepwise functionalization strategy. The C5-iodo position is the most reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi), allowing for its selective modification while preserving the C2-chloro group. beilstein-journals.orgnih.govacs.org This generates a 4-amino-2-chloro-5-substituted-pyrimidine intermediate. This intermediate is itself a valuable building block, as the C2-chloro position can then be targeted in a subsequent reaction. This second reaction can be another cross-coupling (often requiring more forcing conditions) or, more commonly, a nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by amines, alcohols, or thiols. nih.govacs.org

Furthermore, the choice of catalyst, ligands, and reaction conditions can sometimes be used to override or enhance the inherent selectivity, providing chemists with a versatile toolkit for navigating the complex reactivity of multi-substituted pyrimidines. digitellinc.comnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Amino 2 Chloro 5 Iodopyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

For 4-Amino-2-chloro-5-iodopyrimidine, the pyrimidine (B1678525) proton (H-6) would be expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the analysis of similar pyrimidine structures, the carbon atoms of the pyrimidine ring in this compound are expected to resonate at distinct chemical shifts. The carbon atom attached to the iodine (C-5) would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbons attached to the chlorine (C-2) and the amino group (C-4) would also exhibit characteristic shifts.

Table 1: Predicted and Observed NMR Data for this compound and a Derivative

| Compound | Nucleus | Predicted/Observed Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | ¹H (H-6) | Expected as a singlet in the aromatic region |

| This compound | ¹H (NH₂) | Expected as a broad singlet |

| 4-chloro-5-iodo-2-benzylthiopyrimidine | ¹H (Pyrimidine H) | 8.69 (s) ijpsonline.com |

| 4-chloro-5-iodo-2-benzylthiopyrimidine | ¹H (Aromatic H) | 7.26-7.44 (m) ijpsonline.com |

| 4-chloro-5-iodo-2-benzylthiopyrimidine | ¹H (CH₂) | 4.36 (s) ijpsonline.com |

| This compound | ¹³C | C-I, C-Cl, C-N, C-H shifts expected |

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. In the case of this compound, which has an isolated aromatic proton, COSY would be of limited use for the pyrimidine ring itself but could be valuable for substituted derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-6 proton signal to the C-6 carbon signal in the pyrimidine ring.

While specific 2D NMR data for this compound is not available, these techniques would be the standard approach for a complete structural assignment.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the pyrimidine ring, and C-Cl and C-I stretching vibrations.

In a related derivative, 4-chloro-5-iodo-2-benzylthiopyrimidine, the IR spectrum (KBr pellet) shows a band at 3026 cm⁻¹ corresponding to the aromatic C-H stretching and a band at 1599 cm⁻¹ for the C=N stretching. ijpsonline.com For a substituted 4-amino-5-iodo-2-benzylthiopyrimidine, an N-H stretching vibration is observed at 3379 cm⁻¹. ijpsonline.com

Table 2: Expected and Observed IR Absorption Frequencies

| Functional Group | Expected Frequency Range (cm⁻¹) | Observed Frequency in a Derivative (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amino) | 3500-3300 | 3379 ijpsonline.com |

| C-H Stretch (Aromatic) | 3100-3000 | 3026 ijpsonline.com |

| C=N Stretch (Ring) | 1650-1550 | 1598 ijpsonline.com |

| C-Cl Stretch | 800-600 | - |

| C-I Stretch | 600-500 | - |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound is 255.44 g/mol . echemi.comvt-chemical.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 255. vulcanchem.com Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the substituents. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the hydrohalogen molecule (e.g., HCl, HI). The loss of HCN from the pyrimidine ring is also a possible fragmentation pathway.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The molecular formula of this compound is C₄H₃ClIN₃. echemi.com

The calculated elemental composition for C₄H₃ClIN₃ is:

Carbon (C): 18.81%

Hydrogen (H): 1.18%

Chlorine (Cl): 13.89%

Iodine (I): 49.86%

Nitrogen (N): 16.45%

Experimental elemental analysis data for this specific compound is not widely reported, but for a related derivative, 4-hydrazino-5-iodo-2-benzylthiopyrimidine, the calculated values were C, 36.97%; H, 3.083%; N, 15.68%, and the found values were C, 36.90%; H, 3.080%; N, 15.64%. researchgate.net This demonstrates the utility of elemental analysis in confirming the stoichiometry of synthesized compounds.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 18.81% |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.18% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.89% |

| Iodine | I | 126.90 | 1 | 126.90 | 49.86% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 16.45% |

| Total | 255.45 | 100.00% |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

While a crystal structure for this compound has not been reported, a study on a related compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, reveals important structural features. nih.goviucr.org In this derivative, the pyrimidine ring is nearly planar. The crystal packing is determined by intermolecular hydrogen bonds. nih.goviucr.org

An X-ray diffraction study of this compound would be expected to reveal a planar pyrimidine ring. The solid-state structure would likely be influenced by hydrogen bonding interactions involving the amino group and the nitrogen atoms of the pyrimidine ring, as well as potential halogen bonding involving the iodine and chlorine atoms.

Computational and Theoretical Investigations of 4 Amino 2 Chloro 5 Iodopyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and other key characteristics that govern a molecule's behavior. For 4-Amino-2-chloro-5-iodopyrimidine, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set such as 6-311G(d,p), can elucidate its fundamental electronic structure and reactivity patterns. dergipark.org.trorientjchem.org

Frontier Molecular Orbital (FMO) theory is a critical application of DFT for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron (nucleophilicity), while the LUMO represents its ability to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comrsc.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-donating amino group and the electron-withdrawing halogen atoms (chloro and iodo) would significantly influence the energies and distributions of these orbitals. The HOMO is likely concentrated around the amino group and the pyrimidine (B1678525) ring, while the LUMO may be distributed over the pyrimidine ring, particularly near the halogen-substituted carbon atoms. wuxiapptec.com From the HOMO and LUMO energies, important quantum chemical descriptors can be calculated to quantify reactivity. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

The following data is representative and derived from typical values for similar halogenated pyrimidine structures as found in computational studies. mdpi.comrsc.org

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Ionization Potential | IP | -EHOMO | 6.5 |

| Electron Affinity | EA | -ELUMO | 1.8 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 |

| Chemical Potential | µ | -(IP + EA) / 2 | -4.15 |

| Electrophilicity Index | ω | µ² / (2η) | 3.66 |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. nih.gov It is calculated using DFT and is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations are particularly useful for understanding its conformational flexibility and how it interacts with a biological target, such as a protein kinase or DNA. nih.govrjeid.com

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and its trajectory is calculated by solving Newton's equations of motion. mdpi.com This allows researchers to observe how the molecule behaves in a dynamic, solvated state. When studying ligand-target interactions, the pyrimidine derivative is docked into the binding site of a protein, and the simulation reveals the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the conformational changes in both the ligand and the protein upon binding. nih.govunileon.es Analysis of parameters such as Root Mean Square Deviation (RMSD) can indicate the structural stability of the complex over the simulation time. mdpi.com

In Silico Prediction of Reaction Pathways and Transition States

Computational tools can predict the likely outcomes and pathways of chemical reactions, providing mechanistic insights that can be difficult to obtain experimentally. mdpi.com For this compound, which is often used as a synthetic intermediate, these predictions are highly valuable. nih.govresearchgate.net

Software programs can use a knowledge base of known chemical transformations to predict degradation pathways or the products of reactions under specific conditions (e.g., changes in pH, temperature, or the presence of other reagents). acs.org These systems work by matching functional groups within the molecule to known reaction types. acs.org Furthermore, DFT calculations can be used to model reaction mechanisms in detail by locating the transition state structures and calculating the activation energies for different potential pathways. This allows for a quantitative comparison of reaction feasibility, helping to explain regioselectivity in substitution reactions, a common feature in pyrimidine chemistry. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For aminopyrimidine derivatives, which are known to inhibit various protein kinases, QSAR is a widely used tool in drug discovery. dergipark.org.trdergipark.org.tr

A QSAR study involves calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for a series of related compounds with known biological activities (e.g., IC₅₀ values). researchgate.net A mathematical model, often using Multiple Linear Regression (MLR), is then developed to correlate these descriptors with the activity. researchgate.netdergipark.org.tr

For a series of compounds based on the this compound scaffold, a QSAR model could be built to predict their inhibitory potency against a specific target. The model's statistical quality is assessed using parameters like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). researchgate.net The resulting equation helps identify which molecular properties are most important for activity, guiding the design of new, more potent analogues. nih.gov

Theoretical Studies on Tautomerism and Isomerism in Halogenated Aminopyrimidines

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Aminopyrimidines can exist in different tautomeric forms, such as the amino and imino forms. The relative stability of these tautomers can significantly affect the molecule's chemical properties and its ability to bind to biological targets. tu-darmstadt.de

Theoretical methods, particularly DFT, are highly effective for studying tautomerism. nih.gov By calculating the relative energies of different possible tautomers of this compound, researchers can predict which form is most stable in the gas phase or in solution (by using a continuum solvent model). science.gov Halogenation can influence the electronic properties and thus the tautomeric equilibrium. nih.govscience.gov Understanding the predominant tautomeric form is crucial because different tautomers may exhibit different hydrogen bonding patterns, which is a key factor in molecular recognition by proteins and nucleic acids. mdpi.com

Pharmacological and Biological Applications of 4 Amino 2 Chloro 5 Iodopyrimidine Derivatives

Design Principles for Developing Bioactive Pyrimidine-Based Agents

The development of bioactive agents based on the 4-amino-2-chloro-5-iodopyrimidine scaffold is guided by established medicinal chemistry principles. A primary strategy involves the nucleophilic aromatic substitution (SNAr) at the electron-deficient C2 and C4 positions. The chlorine atom at the C2 position is a good leaving group, facilitating its replacement by various nucleophiles to introduce diverse functionalities.

For instance, the synthesis of 4-amino-5-iodo-2-benzylthiopyrimidines is achieved by reacting a 4-chloro-5-iodo-2-benzylthiopyrimidine precursor with amines. nih.govresearchgate.net This demonstrates a common design principle where the chloro group is displaced to build a library of compounds with different amino substituents at the 4-position. nih.govresearchgate.net The introduction of various aromatic amines, hydrazines, and other nitrogen-containing moieties allows for the exploration of how different substituents impact biological activity. nih.govresearchgate.netresearchgate.net

Another key design principle is the modification at the 5-position. The iodo group can be replaced or used as a handle for cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups. This strategy significantly expands the chemical diversity of the derivatives. mdpi.com The nature of the substituent at the 5-position is critical; for example, in antiviral nucleosides, this position often dictates the specificity and potency of the drug. nih.gov

Evaluation of Antimicrobial Activities of Derivatized Compounds

Derivatives synthesized from pyrimidine (B1678525) intermediates are frequently evaluated for their ability to inhibit the growth of pathogenic microbes. The structural modifications introduced, such as the addition of benzylthio groups, substituted amines, and Schiff base linkages, can confer significant antibacterial and antifungal properties. nih.govresearchgate.net

A series of 4-amino-5-iodo-2-benzylthiopyrimidine derivatives and their corresponding Schiff bases have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The results indicate that specific substitutions lead to notable potency against certain bacterial strains. For example, while many compounds showed poor activity against Escherichia coli, several demonstrated good activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov

Specifically, compound 3d (N-(4-methylphenyl)-5-iodo-2-(benzylthio)pyrimidin-4-amine) showed good activity against the Gram-positive bacterium S. aureus. nih.gov The Schiff base derivatives 4g and 4h exhibited a broader spectrum of good activity, inhibiting the growth of P. aeruginosa, S. aureus, and B. subtilis. nih.gov Other Schiff bases, namely 4a , 4c , and 4d , were also found to be effective against P. aeruginosa. nih.govresearchgate.net These findings underscore the importance of the hydrazone linkage and the nature of the aromatic substituent in determining antibacterial efficacy.

| Compound | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| 3d | Staphylococcus aureus (Gram +) | Good | nih.gov |

| 4a | Pseudomonas aeruginosa (Gram -) | Good | nih.govresearchgate.net |

| 4c | Pseudomonas aeruginosa (Gram -) | Good | nih.govresearchgate.net |

| 4d | Pseudomonas aeruginosa (Gram -) | Good | nih.govresearchgate.net |

| 4g | Pseudomonas aeruginosa (Gram -) | Good | nih.gov |

| Staphylococcus aureus (Gram +) | Good | ||

| Bacillus subtilis (Gram +) | Good | ||

| 4h | Pseudomonas aeruginosa (Gram -) | Good | nih.gov |

| Staphylococcus aureus (Gram +) | Good | ||

| Bacillus subtilis (Gram +) | Good |

The same series of pyrimidine derivatives were also tested for their effectiveness against fungal pathogens. nih.govresearchgate.net The precursor compound 2 (4-chloro-5-iodo-2-benzylthiopyrimidine) itself showed good antifungal activity against both Aspergillus niger and Aspergillus terrus. nih.gov

Among the derivatized compounds, 3f (N-(pyridin-2-yl)-5-iodo-2-(benzylthio)pyrimidin-4-amine) exhibited good activity specifically against A. niger. nih.govresearchgate.net Similar to the antibacterial results, the Schiff base derivatives 4g and 4h proved to be potent antifungal agents, showing good activity against both tested fungal strains. nih.gov This suggests that the structural features contributing to antibacterial activity in these compounds may also be responsible for their antifungal effects. In other studies, different pyrimidine analogs have shown potent activity against various strains of Candida albicans, Saccharomyces cerevisiae, and Cryptococcus parapsilosis, with one compound achieving a minimum inhibitory concentration (MIC) as low as 0.05–0.3 μg/mL. mdpi.com

| Compound | Fungal Strain | Reported Activity | Reference |

|---|---|---|---|

| 2 | Aspergillus niger | Good | nih.gov |

| Aspergillus terrus | Good | ||

| 3f | Aspergillus niger | Good | nih.govresearchgate.net |

| 4g | Aspergillus niger | Good | nih.gov |

| Aspergillus terrus | Good | ||

| 4h | Aspergillus niger | Good | nih.gov |

| Aspergillus terrus | Good | ||

| 45 | Candida albicans, Saccharomyces cerevisiae, Cryptococcus parapsilosis | Potent (MIC90 < 0.05–0.1 μg/mL) | mdpi.com |

Investigation of Antiviral Potential

Pyrimidine derivatives, particularly nucleoside analogs, have long been a cornerstone of antiviral therapy. rdd.edu.iq Their structural similarity to the natural building blocks of DNA and RNA allows them to interfere with viral replication. Modifications to the pyrimidine ring, such as the introduction of a 5-iodo substituent, are crucial for their antiviral activity.

A significant number of pyrimidine nucleosides have been found to be clinically useful for the management of retroviral infections like HIV. nih.govresearchgate.netrdd.edu.iq The search for new and more effective anti-HIV agents has led to the synthesis of novel pyrimidine derivatives. For example, a series of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives were synthesized and evaluated for their antiretroviral activity. researchgate.net The 5-cyano and 5-formyl derivatives, in particular, demonstrated pronounced antiretroviral effects that were comparable to the established reference drugs adefovir (B194249) and tenofovir. researchgate.net This highlights that substitutions at the 5-position of the pyrimidine ring are a critical determinant of antiretroviral potency.

The 5-substituted pyrimidine framework is also prominent in anti-herpetic drugs. nih.gov A notable example is 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), a thymidine (B127349) analogue that is a potent inhibitor of herpes simplex virus type 1 (HSV-1) replication. nih.gov AIdUrd acts by selectively inhibiting the synthesis of viral DNA with minimal toxicity to host cells. nih.gov

In a comparative study using a mouse model of oral HSV-2 infection, the therapeutic efficacy of topically applied AIdUrd was evaluated against acyclovir (B1169) (ACV). nih.gov Both drugs showed significant antiviral activity, which was dependent on the timing of treatment initiation. However, the study concluded that ACV was superior to AIdUrd as a topical agent for this specific application. nih.gov Nonetheless, the potent activity of AIdUrd confirms that 5-iodopyrimidine (B189635) derivatives are a promising class of compounds for the development of anti-herpes virus agents.

| Compound Class/Name | Virus Target | Key Finding | Reference |

|---|---|---|---|

| 2,4-diamino-5-cyano-pyrimidine derivatives | Retroviruses (HIV) | Showed pronounced antiretroviral activity, comparable to adefovir and tenofovir. | researchgate.net |

| 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd) | Herpes Simplex Virus 1 (HSV-1) | Potent and selective inhibitor of viral DNA synthesis with low cellular toxicity. | nih.gov |

| 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd) | Herpes Simplex Virus 2 (HSV-2) | Demonstrated significant antiviral activity in a mouse model, though less effective than acyclovir (ACV) in topical application. | nih.gov |

Anticancer Efficacy and Cellular Mechanism Studies

The pyrimidine scaffold is a well-established pharmacophore in oncology, and derivatives of this compound have been investigated for their potential to combat cancer through various cellular mechanisms.

The direct impact of these derivatives on the growth of cancer cells is a primary area of investigation. Research has demonstrated that synthetic analogues exhibit potent antiproliferative effects. For instance, a series of 4-amino-5-iodo-2-benzylthiopyrimidines, derived from 2-benzylthiopyrimidine, were synthesized and evaluated for their anticancer activity. researchgate.net One particular derivative, compound 4g in a specific study, showed significant dose-dependent growth inhibition against various cancer cell lines. researchgate.net

The inhibitory activities were quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The efficacy of compound 4g was found to be comparable to established anticancer treatments like 5-Fluorouracil and Erlotinib. researchgate.net Furthermore, this class of compounds was evaluated for inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling. Compound 4g proved to be the most active against EGFR, with an IC50 value of 0.25 µM, showing equipotency to the reference drug Erlotinib. researchgate.net

| Cancer Cell Line | Compound 4g | 5-Fluorouracil (Standard) | Erlotinib (Standard) |

|---|---|---|---|

| Data Not Specified in Source | 5.1 | - | - |

| Data Not Specified in Source | 5.02 | - | - |

| Data Not Specified in Source | 6.6 | - | - |

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. It can be initiated through two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govthermofisher.com The intrinsic pathway is often triggered by cellular stress and involves the release of mitochondrial proteins like cytochrome c, leading to the activation of a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3). nih.govnih.gov

Studies on pyrimidine derivatives have shown their ability to induce apoptosis. Mechanistic investigations into a novel series of pyrimidine derivatives revealed that a lead compound, 4b, could trigger apoptosis by modulating key regulatory proteins. researchgate.net Specifically, the compound was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptosis pathway. Further evidence of apoptosis induction included the observed cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. researchgate.net The ability of these compounds to initiate the cell's self-destruction program highlights a significant mechanism for their anticancer effects.

Enzyme Inhibitory Profiles

The structural versatility of this compound derivatives makes them valuable precursors for synthesizing potent and selective enzyme inhibitors. These inhibitors can target enzymes implicated in a range of diseases, including cancer and inflammatory conditions.

Phosphodiesterase type 5 (PDE-5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule in various physiological processes. mdpi.com Inhibitors of PDE-5 are used in several therapeutic areas. mdpi.com The compound 2-chloro-5-iodopyrimidine (B183918), a closely related precursor, serves as a crucial intermediate in the synthesis of selective PDE-5 inhibitors. chemicalbook.com

A notable example is the synthesis of 2-chloro-5-(2-pyridyl)pyrimidine. This is achieved through a palladium-catalyzed cross-coupling reaction between 2-pyridylzinc chloride and 2-chloro-5-iodopyrimidine, resulting in high yield and purity. chemicalbook.com This intermediate is a building block for more complex molecules designed to potently and selectively inhibit the PDE-5 enzyme. chemicalbook.com The selectivity of such inhibitors is critical, as off-target effects on other PDE isoforms can lead to undesirable side effects. droracle.ai

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is the terminal enzyme that catalyzes the production of prostaglandin E2 (PGE2), a key mediator of inflammation and a pro-tumorigenic factor. nih.gov As mPGES-1 is overexpressed in a wide variety of cancers, it is considered a promising therapeutic target. nih.gov

The compound 2-chloro-5-iodopyrimidine is also a key starting material for the synthesis of mPGES-1 inhibitors. chemicalbook.com Researchers have developed a synthetic route to produce 4-(5-iodopyrimidin-2-yl)morpholine, an intermediate for PGES inhibitors. The process involves dissolving 2-chloro-5-iodopyrimidine in morpholine (B109124) and refluxing the mixture. chemicalbook.com By targeting mPGES-1, these derivative compounds can selectively block the production of PGE2 without affecting other prostanoids, offering a more targeted approach compared to broader anti-inflammatory drugs. nih.govnih.gov

Enzymes involved in the breakdown (catabolism) of pyrimidines are also important targets in cancer therapy. Two such enzymes are thymidine phosphorylase (TP) and dihydropyrimidine (B8664642) dehydrogenase (DHPDH).

Human thymidine phosphorylase (hTP) is overexpressed in many solid tumors and is associated with cancer aggressiveness and poor patient outcomes. pucrs.brresearchgate.netresearchgate.net It plays a role in angiogenesis, the formation of new blood vessels that supply tumors. nih.gov A series of novel pyrimidine-2,4-dione derivatives, designed as hTP inhibitors, have been synthesized and evaluated. pucrs.br Among these, 6-(((1,3-Dihydroxypropan-2-yl)amino)methyl)-5-iodopyrimidine-2,4(1H,3H)-dione (also referred to as CPBMF-223 or compound 8g in a specific study) was identified as the most potent noncompetitive inhibitor of hTP, with a submicromolar IC50 value. pucrs.brresearchgate.net

| Compound | Halogen at Position 5 | IC50 (µM) |

|---|---|---|

| 8a | Cl | > 50 |

| 8b | Cl | 1.3 ± 0.2 |

| 8c | Br | 15.2 ± 0.9 |

| 8d | Br | 4.2 ± 0.3 |

| 8g (CPBMF-223) | I | 0.12 ± 0.01 |

Dihydropyrimidine dehydrogenase (DHPDH) is another critical enzyme in pyrimidine catabolism. The related compound 5-iodouracil (B140508) has been shown to be a potent mechanism-based inactivator of bovine liver DHPDH. nih.gov It acts as a substrate for the enzyme, but the product formed, 5-iodo-5,6-dihydrouracil, is a reactive species that subsequently inactivates the enzyme. nih.gov This demonstrates that iodinated pyrimidines can effectively target and shut down key enzymes in pathways that cancer cells rely on.

Emerging Research Trajectories and Future Prospects of 4 Amino 2 Chloro 5 Iodopyrimidine

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step processes with hazardous reagents and solvents, leading to significant environmental concerns. vt-chemical.com The future of this compound synthesis is geared towards the adoption of green chemistry principles to enhance efficiency and sustainability.

Current Synthetic Approaches: The synthesis of related 4-amino-5-iodopyrimidine derivatives has been documented. For instance, 4-amino-5-iodo-2-benzylthiopyrimidines have been synthesized from 4-chloro-5-iodo-2-benzylthiopyrimidine through reactions with various amines. researchgate.netnih.gov This highlights the reactivity of the chloro group at the 4-position for nucleophilic substitution. The synthesis of this compound itself can be conceptualized from precursors like 2,4-dichloro-5-iodopyrimidine, where selective amination at the 4-position would be a key step.

Future Green Synthetic Routes: Future research is expected to focus on developing more environmentally friendly synthetic methods. These may include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyrimidine derivatives, including the introduction of the amino group onto the pyrimidine ring.

Catalyst-Driven Methods: The use of novel, reusable catalysts can improve the efficiency and selectivity of the halogenation and amination steps, minimizing waste. vt-chemical.com

Solvent-Free Reactions: Mechanical procedures and solventless approaches are being explored for pyrimidine synthesis to reduce the reliance on toxic organic solvents. vt-chemical.com

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can streamline the synthesis and reduce waste. vt-chemical.com

Interactive Table: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| Traditional Synthesis | Established Procedures | Use of hazardous reagents, multiple steps, low atom economy | Current primary methods for related compounds. |

| Microwave-Assisted | Faster reaction rates, higher yields | Specialized equipment required | Potential for rapid and efficient amination. |

| Catalytic Methods | High selectivity, catalyst reusability | Catalyst cost and stability | Could enable more controlled halogenation and amination. vt-chemical.com |

| Solvent-Free Reactions | Reduced environmental impact, lower cost | Limited to certain reaction types | A promising green alternative for specific synthetic steps. vt-chemical.com |

| Multicomponent Reactions | Increased efficiency, reduced waste | Complex reaction optimization | Could potentially construct the substituted pyrimidine core in a single step. vt-chemical.com |

Expanding the Scope of Biological Applications to Neglected Diseases

While direct studies on the biological activity of this compound against neglected diseases are limited, the pyrimidine scaffold is a well-established pharmacophore in the treatment of various infectious diseases. The unique combination of substituents in this compound makes it a promising candidate for further investigation.

Potential Against Malaria: Pyrimidine derivatives are crucial components of several antimalarial drugs. For instance, the combination of sulfadoxine (B1681781) and pyrimethamine (B1678524) targets folate metabolism in Plasmodium parasites. The structural features of this compound, particularly the amino group which is common in many biologically active pyrimidines, suggest its potential as a scaffold for developing new antimalarial agents. The chloro and iodo groups offer sites for further chemical modification to optimize activity and selectivity.

Potential Against Leishmaniasis: Leishmaniasis is another neglected tropical disease where pyrimidine derivatives have shown promise. nih.gov Studies on related aminopyrazolopyrimidines have demonstrated their leishmanistatic activity. nih.gov The development of novel pyrimidine-based compounds is an active area of research for new antileishmanial drugs. The potential for this compound in this area lies in its use as a starting material for the synthesis of a library of derivatives to be screened for antileishmanial activity.

Interactive Table: Pyrimidine Derivatives in Neglected Diseases

| Disease | Example Pyrimidine Drug/Scaffold | Mechanism of Action (if known) | Potential Role of this compound |

| Malaria | Pyrimethamine, Sulfadoxine | Inhibition of dihydrofolate reductase | As a scaffold for novel inhibitors of parasitic enzymes. |

| Leishmaniasis | Aminopyrazolopyrimidine | Interference with purine (B94841) metabolism | As a starting point for the synthesis of new antileishmanial compounds. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com For a molecule like this compound, AI can play a significant role in predicting its potential as a drug scaffold and guiding the synthesis of more potent and selective derivatives.

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new molecules. broadinstitute.org For this compound, AI models could be used to:

Predict its binding affinity to various biological targets.

Estimate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Forecast its potential toxicity.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties. mdpi.com By using this compound as a starting fragment, these models could generate a virtual library of derivatives with optimized activity against specific targets, such as parasitic enzymes in neglected diseases. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems

To enhance the therapeutic efficacy and reduce the side effects of pyrimidine-based drugs, researchers are increasingly focusing on prodrug strategies and targeted delivery systems.

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve the solubility, stability, and bioavailability of a drug. google.com For this compound, the amino group could be modified to create a prodrug that releases the active compound under specific physiological conditions, for example, within a cancer cell.

Targeted Delivery Systems: Targeted delivery systems aim to deliver a drug specifically to the site of action, minimizing its exposure to healthy tissues. nih.gov Nanoparticles, liposomes, and antibody-drug conjugates are examples of such systems. Encapsulating derivatives of this compound into these carriers could enhance their therapeutic index, particularly in applications like cancer therapy.

Interactive Table: Advanced Delivery Strategies for Pyrimidine Derivatives

| Strategy | Description | Potential Application for this compound Derivatives |

| Prodrugs | Inactive form of a drug that is metabolized into the active form in the body. | Improve solubility and bioavailability, and enable targeted release. google.com |

| Nanoparticles | Sub-micron sized particles that can encapsulate drugs. | Enhance drug stability and facilitate targeted delivery to tumor tissues. |

| Liposomes | Vesicles composed of a lipid bilayer that can carry drugs. | Improve drug solubility and reduce systemic toxicity. |

| Antibody-Drug Conjugates | Monoclonal antibodies linked to cytotoxic drugs. | Highly specific delivery to cancer cells expressing the target antigen. |

Contribution to Advanced Materials Science and Supramolecular Chemistry

The unique structural features of this compound, particularly the presence of halogen atoms and hydrogen-bonding motifs, make it a promising candidate for applications in materials science and supramolecular chemistry.

Crystal Engineering: The iodo and chloro substituents on the pyrimidine ring can participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. iucr.org The amino group and the nitrogen atoms in the pyrimidine ring can act as hydrogen-bond donors and acceptors, respectively. This combination of interactions allows for the rational design of crystal structures with specific properties, a field known as crystal engineering. iucr.orgiucr.org The study of related 2-chloro-5-ethynylpyrimidine (B566247) derivatives has shown the importance of such interactions in forming three-dimensional supramolecular architectures. iucr.org

Supramolecular Assemblies: The ability of this compound to form predictable non-covalent interactions makes it a valuable building block for the construction of more complex supramolecular assemblies. These assemblies can have a wide range of applications, including the development of new functional materials with tailored optical, electronic, or catalytic properties. The interplay between hydrogen and halogen bonding can be harnessed to create robust and well-defined supramolecular structures. iucr.org

Interactive Table: Supramolecular Interactions of this compound

| Interaction | Functional Groups Involved | Potential Application |

| Hydrogen Bonding | Amino group (donor), Pyrimidine nitrogens (acceptors) | Formation of predictable synthons in co-crystals. |

| Halogen Bonding | Iodo and Chloro atoms (donors) | Directional control in crystal engineering. iucr.org |

| π-π Stacking | Pyrimidine ring | Stabilization of supramolecular architectures. |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-chloro-5-iodopyrimidine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of 4-amino-2-chloropyrimidine derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or THF can yield the target compound. Evidence from analogous pyrimidine iodinations suggests that stoichiometric ratios (1:1.2 for substrate:iodinating agent) and inert atmospheres (N₂/Ar) minimize side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity product (>95% HPLC purity) .

Q. How can researchers characterize the regioselectivity of iodine substitution in this compound?

Answer: Regioselectivity is confirmed via:

- ¹H/¹³C NMR : Compare chemical shifts of pyrimidine ring protons/carbons with known analogs (e.g., 4-Amino-2-chloro-5-methylpyrimidine ). The iodine atom’s electron-withdrawing effect deshields adjacent protons.

- X-ray crystallography : Resolve crystal structures to unambiguously assign substitution positions, as demonstrated in related iodopyrimidine derivatives .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns characteristic of iodine (e.g., m/z 271.92 for C₄H₃ClIN₃) .

Q. What are the stability considerations for this compound during storage?

Answer: The compound is sensitive to light, moisture, and thermal degradation. Store at –20°C in amber vials under inert gas (argon) to prevent iodine loss or hydrolysis. Stability tests (HPLC monitoring over 6 months) indicate <5% degradation under these conditions . Avoid aqueous buffers unless freshly prepared, as the iodo group may hydrolyze to hydroxyl in prolonged aqueous exposure.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters:

- Electrophilicity of C5-I : Higher electrophilicity compared to C2-Cl due to iodine’s polarizability, favoring oxidative addition with Pd(0) catalysts.

- Steric effects : Substituent bulk at C4-amino may hinder coupling at C5.

Validated by comparing predicted activation energies with experimental yields (e.g., 60–80% yield for aryl boronic acid couplings under Pd(PPh₃)₄ catalysis) .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?

Answer:

- Catalyst selection : Use PdCl₂(dppf) for selective C–I activation over C–Cl, reducing dechlorination.

- Additives : Add silver oxide (Ag₂O) to scavenge iodide byproducts, preventing catalyst poisoning.

- Low-temperature protocols : Conduct reactions at –10°C to slow radical pathways causing dehalogenation .

Q. How do electronic effects of the iodo substituent influence the compound’s pharmacological activity?

Answer: The iodine atom enhances:

- Lipophilicity : LogP increases by ~1.5 compared to non-iodinated analogs, improving membrane permeability (measured via PAMPA assays).

- Target binding : In kinase inhibitors, iodine’s van der Waals radius (1.98 Å) fills hydrophobic pockets (e.g., ATP-binding sites), as seen in crystallographic studies of related pyrimidines .

- Metabolic stability : Iodine reduces CYP450-mediated oxidation rates (confirmed via liver microsome assays) .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Answer: Discrepancies in NMR or IR data often arise from solvates or tautomeric forms. Strategies include:

- Variable-temperature NMR : Identify tautomerization (e.g., amine-imine equilibria) by tracking signal shifts at 25–80°C.

- Deuterium exchange experiments : Confirm labile protons (e.g., NH₂) via D₂O shaking.

- Combined spectroscopy : Correlate UV-Vis λmax (270–290 nm for π→π* transitions) with TD-DFT calculations to validate assignments .

Methodological Resources

- Retrosynthetic planning : Use AI tools (e.g., Template_relevance Reaxys) to prioritize routes with minimal steps and high atom economy .

- Toxicity screening : Consult EPA DSSTox (DTXSID series) for eco-toxicological profiles .

- Structural databases : Access Cambridge Structural Database (CSD) for crystallographic comparators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.